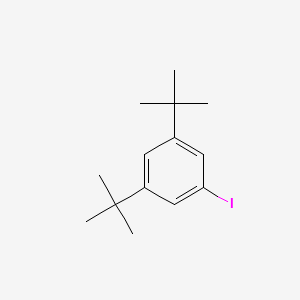1,3-Di-tert-butyl-5-iodobenzene
CAS No.: 37055-53-1
Cat. No.: VC8109895
Molecular Formula: C14H21I
Molecular Weight: 316.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37055-53-1 |
|---|---|
| Molecular Formula | C14H21I |
| Molecular Weight | 316.22 g/mol |
| IUPAC Name | 1,3-ditert-butyl-5-iodobenzene |
| Standard InChI | InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 |
| Standard InChI Key | WHNJNYKUXPHIOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Di-tert-butyl-5-iodobenzene belongs to the class of tri-substituted benzenes, where two tert-butyl groups occupy the 1- and 3-positions, and an iodine atom is situated at the 5-position. The tert-butyl groups () impose significant steric hindrance, shielding the aromatic ring and directing reactivity toward the iodine substituent . The iodine atom, being a superior leaving group compared to other halogens, facilitates nucleophilic aromatic substitution and cross-coupling reactions.
The compound’s InChIKey (WHNJNYKUXPHIOO-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C) encode its three-dimensional structure, which has been validated via X-ray crystallography in related derivatives .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.22 g/mol | |
| Density | 1.291 g/cm³ | |
| Boiling Point | 284.03°C at 760 mmHg | |
| Flash Point | 126.88°C | |
| Refractive Index | 1.532 | |
| LogP (Partition Coefficient) | 4.886 |
The high logP value indicates strong lipophilicity, which influences its solubility in organic solvents like dichloromethane and toluene .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves iodination of 1,3-di-tert-butylbenzene. In a representative procedure, 1,3-di-tert-butylbenzene is treated with iodine () in the presence of nitric acid () as an oxidizing agent. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl groups directing iodination to the para position relative to the existing substituents .
Alternative methods employ trifluoroacetic acid () as a solvent, enhancing reaction efficiency at room temperature. Yields typically exceed 70% after purification via column chromatography or recrystallization .
Industrial Manufacturing
Industrial production scales the iodination process using continuous-flow reactors to optimize heat management and minimize byproduct formation. Quality control measures include HPLC and GC-MS to ensure ≥95% purity, as required for pharmaceutical intermediates . A notable manufacturer, Henan Ouber Technology Co., Ltd., offers the compound at $10/KG FOB, targeting applications in OLED materials and ligand synthesis .
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The iodine atom undergoes facile displacement with nucleophiles such as azide () or cyanide () under mild conditions. For example, treatment with sodium azide () in dimethylformamide () yields 1,3-di-tert-butyl-5-azidobenzene, a precursor for click chemistry.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures. Using palladium(II) acetate () and a boronic acid (), the iodine atom is replaced with an aryl group, enabling access to sterically hindered ligands for catalysis .
Applications in Scientific Research
Materials Science
The tert-butyl groups enhance solubility in polymer matrices, making the compound a valuable monomer for synthesizing thermally stable poly(arylene ether)s. These polymers exhibit high glass transition temperatures () and are used in aerospace composites .
Medicinal Chemistry
Derivatives of 1,3-di-tert-butyl-5-iodobenzene serve as scaffolds for kinase inhibitors. For instance, introducing a pyrimidine moiety at the iodine position yields compounds with nanomolar activity against EGFR (epidermal growth factor receptor), a target in oncology .
Catalysis
Bulky phosphine ligands derived from this compound improve the efficiency of palladium-catalyzed C–N bond formations. The steric bulk prevents catalyst deactivation, enabling reactions at low catalyst loadings (0.5 mol%) .
Comparison with Structural Analogues
| Compound | Substituent | Reactivity | Applications |
|---|---|---|---|
| 1,3-Di-tert-butyl-5-iodobenzene | Iodine | High (Suzuki coupling) | Pharmaceuticals, Polymers |
| 1,3-Di-tert-butyl-5-bromobenzene | Bromine | Moderate | Intermediate synthesis |
| 1,3-Di-tert-butylbenzene | Hydrogen | Low | Solvent additive |
The iodine derivative’s superior leaving group ability and compatibility with cross-coupling reactions distinguish it from bromo- or chloro-analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume